Computed Drug-Likeness Profile vs. Antitubercular Thiazolidin-4-one Analogs
The target compound displays a computed XLogP3 of 4.4 and a topological polar surface area (TPSA) of 87 Ų, with 2 hydrogen‑bond donors and 4 acceptors [1]. This profile meets all Lipinski Rule‑of‑Five criteria and falls within the CNS drug‑like TPSA window (<90 Ų) [2]. In contrast, many antitubercular (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs possess higher TPSA (>100 Ų) due to additional polar substituents, which may limit passive membrane permeability.
| Evidence Dimension | Computed physicochemical parameters (XLogP3, TPSA, HBD, HBA) |
|---|---|
| Target Compound Data | XLogP3 4.4; TPSA 87 Ų; HBD 2; HBA 4 |
| Comparator Or Baseline | Typical antitubercular thiazolidin-4-one analogs: TPSA >100 Ų (estimated); Lipinski drug-like thresholds: XLogP ≤5, TPSA <140 Ų, HBD ≤5, HBA ≤10 |
| Quantified Difference | TPSA ~13–20 Ų lower than polar antitubercular analogs; XLogP within optimal range |
| Conditions | Computed via PubChem/Cactvs and XLogP3; comparator data inferred from published series |
Why This Matters
Better predicted membrane permeability supports more reliable intracellular target engagement in cell‑based assays compared to more polar thiazolidin-4-one analogs.
- [1] PubChem. (2026). Compound Summary for CID 135539322. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
